2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, potentially related to the structure of interest, have been synthesized, starting from specific pyridine-carbonitrile compounds. These compounds were subjected to molecular docking screenings targeting GlcN-6-P synthase. The docking results revealed moderate to good binding energies, indicating potential applications in targeted drug design and discovery. These compounds also exhibited antimicrobial and antioxidant activity, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).
Radioiodinated Benzamides for Melanoma
Radioiodinated benzamide derivatives have shown selective activity against melanotic melanoma, highlighting their potential in nuclear medicine for scintigraphic imaging. Benzamide derivatives conjugated with alkylating cytostatics were synthesized and tested for their targeting efficacy in melanoma cells. These studies indicate the possibility of using benzamide-based compounds for selective drug delivery in melanoma therapy, enhancing the efficacy of treatment (Wolf et al., 2004).
Intramolecular Hydrogen Bonding in Benzamides
Research has provided evidence for intramolecular hydrogen bonding in N-benzyl benzamides and N-(pyridin-2-ylmethyl) benzamides, contributing to our understanding of the structural and electronic characteristics of benzamide compounds. These findings can influence the design of benzamide-based molecules with tailored properties for various scientific and pharmaceutical applications (Du et al., 2009).
Fluorinated Benzamides and Antimicrobial Activity
Studies on fluoro and trifluoromethyl derivatives of benzamides have investigated their antifungal and antibacterial activities. Certain compounds exhibited high activity against fungi and Gram-positive microorganisms, with some activity noted against Gram-negative strains as well. These findings suggest the potential of fluorinated benzamides in developing new antimicrobial agents (Carmellino et al., 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O/c22-15-7-5-8-16(23)19(15)21(28)25-12-13-27-18-10-2-1-6-14(18)20(26-27)17-9-3-4-11-24-17/h3-5,7-9,11H,1-2,6,10,12-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKQUEVBJYAQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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